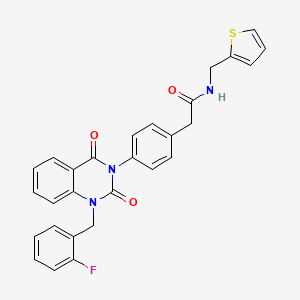

2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound features a quinazolin-2,4-dione core substituted with a 2-fluorobenzyl group at position 1, a phenylacetamide moiety at position 3, and a thiophen-2-ylmethyl group on the acetamide nitrogen. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties .

Key structural attributes:

- Quinazolin-2,4-dione core: Provides rigidity and hydrogen-bonding sites via carbonyl groups.

- 2-Fluorobenzyl group: Electron-withdrawing fluorine improves membrane permeability and resistance to oxidative metabolism.

- Thiophen-2-ylmethyl acetamide: Aromatic thiophene enhances π-π stacking interactions with biological targets.

Properties

Molecular Formula |

C28H22FN3O3S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C28H22FN3O3S/c29-24-9-3-1-6-20(24)18-31-25-10-4-2-8-23(25)27(34)32(28(31)35)21-13-11-19(12-14-21)16-26(33)30-17-22-7-5-15-36-22/h1-15H,16-18H2,(H,30,33) |

InChI Key |

SOGWLEFNLRHUBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCC5=CC=CS5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. The key steps include:

Formation of the quinazolinone core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 2-fluorobenzyl group: This step involves the use of 2-fluorobenzyl bromide in the presence of a base to facilitate nucleophilic substitution.

Attachment of the thiophen-2-ylmethyl group: This is typically done via a coupling reaction using thiophen-2-ylmethylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains and fungi. Studies have shown promising results in inhibiting growth, suggesting potential use as an antimicrobial agent.

Anticancer Properties

The compound's structure suggests potential anticancer activity due to the presence of the quinazoline moiety, which is known for its ability to interact with cancer cell pathways. Preliminary studies have demonstrated:

- In vitro Testing : Compounds similar to this have shown efficacy against breast cancer cell lines (e.g., MCF7).

- Mechanism of Action : Likely involves inhibition of specific kinases or pathways associated with tumor growth.

Case Studies

-

Study on Antimicrobial Effects :

- A recent study evaluated various quinazoline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Evaluation :

- In vitro assays revealed that compounds with similar structures to this compound showed significant cytotoxic effects on cancer cell lines.

- Molecular docking studies suggested effective binding to target proteins involved in cancer proliferation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the 2-fluorobenzyl and thiophen-2-ylmethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related compounds highlights differences in substitution patterns, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Core Heterocycle :

- The quinazolin-2,4-dione core in the target compound offers two hydrogen-bond acceptors (C=O groups), which are absent in triazole- or thiazole-based analogs (e.g., ). This may enhance interactions with enzymes like GABA receptors or kinases .

- Triazole-containing compounds (e.g., ) exhibit greater conformational flexibility and nitrogen-rich environments, favoring interactions with metal ions or nucleic acids .

Substituent Effects: The 2-fluorobenzyl group in the target compound reduces metabolic deactivation compared to dichlorophenyl () or non-halogenated analogs, as fluorine is less susceptible to CYP450 oxidation . Thiophen-2-ylmethyl vs. Thiazole: Thiophene’s lower electronegativity compared to thiazole () may reduce dipole-dipole interactions but improve membrane permeability .

Pharmacological Implications

- Anti-Tubercular Activity: Thiophene-thiazole hybrids () demonstrate efficacy against Mycobacterium tuberculosis, likely via enzyme inhibition (e.g., enoyl-ACP reductase). The target compound’s thiophene group may similarly target bacterial enzymes .

- Metabolic Stability: Fluorine substitution in the target compound likely enhances half-life compared to non-fluorinated analogs (e.g., ), which may undergo faster hepatic clearance .

Spectroscopic Characterization

- IR Spectroscopy: Absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives () confirms tautomeric shifts, whereas quinazolinones retain distinct carbonyl peaks .

- NMR Analysis : The thiophen-2-ylmethyl group in the target compound would show characteristic aromatic protons at δ 6.8–7.2 ppm, distinct from thiazole analogs (δ 7.5–8.0 ppm) .

Biological Activity

The compound 2-(4-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a novel derivative of quinazoline, which has been recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential anticancer properties. The specific compound has shown promising results in various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. It has been observed to inhibit cell proliferation in several cancer types, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancers.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.27 | Apoptosis induction |

| PC-3 | 9.84 | Caspase activation |

| HCT-116 | 1.184 | Cell cycle arrest |

Source: MDPI studies on quinazoline derivatives .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

- Activity Spectrum : The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 8 | 16 |

Source: Research on antimicrobial properties of quinazoline derivatives .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against MCF-7 cells showed that treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells after treatment, indicating effective induction of programmed cell death.

Case Study 2: Antimicrobial Effects

In a separate study, the compound was evaluated for its antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity, suggesting its potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.